molecular formula C4H6ClN5 B3022083 4-Chloro-6-hydrazinylpyrimidin-2-amine CAS No. 89124-04-9

4-Chloro-6-hydrazinylpyrimidin-2-amine

Cat. No.: B3022083
CAS No.: 89124-04-9
M. Wt: 159.58 g/mol
InChI Key: PPECMSQKAVWRSP-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C4H6ClN5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P361 (Remove/Take off immediately all contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Preparation Methods

The synthesis of 4-Chloro-6-hydrazinylpyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

4,6-dichloropyrimidine+hydrazine hydrateThis compound\text{4,6-dichloropyrimidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4,6-dichloropyrimidine+hydrazine hydrate→this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-6-hydrazinylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives. Reduction reactions can also modify the hydrazinyl group to form different amine derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-hydrazinylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-hydrazinylpyrimidin-2-amine include:

  • 4-Chloro-6-methylpyrimidin-2-amine
  • 4-Chloro-6-aminopyrimidine
  • 4,6-Dichloropyrimidine

Compared to these compounds, this compound is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-6-hydrazinylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H3,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPECMSQKAVWRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283660
Record name 4-chloro-6-hydrazinylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89124-04-9
Record name 89124-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-hydrazinylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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